molecular formula C11H17N3O B3015130 N-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enamide CAS No. 2224238-03-1

N-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enamide

Cat. No. B3015130
CAS RN: 2224238-03-1
M. Wt: 207.277
InChI Key: LUBLRWHANUFKDV-UHFFFAOYSA-N
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Description

“N-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enamide” is a compound that belongs to the class of 5-amino-pyrazoles . These compounds are fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .


Molecular Structure Analysis

The structure of similar compounds has been fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . For example, the structure of the synthesized N-heterocyclic amine 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was fully characterized by these methods .


Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a wide variety of chemical reactions. For instance, they have been used in the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the structure of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

Mechanism of Action

While the specific mechanism of action for “N-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enamide” is not available, similar compounds have shown promising biological activities. For example, some compounds have shown the ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10μM concentration .

Future Directions

The future directions for research on “N-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the promising results seen with similar compounds, there may be potential for the development of novel pharmaceuticals or other applications .

properties

IUPAC Name

N-(1-tert-butyl-5-methylpyrazol-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-6-10(15)13-9-7-12-14(8(9)2)11(3,4)5/h6-7H,1H2,2-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBLRWHANUFKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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